BenchChemオンラインストアへようこそ!

3-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Dual Kinase Inhibition CK2 GSK3β

This meta-substituted benzamide is a vital SAR probe for dual CK2/GSK3β kinase inhibitor development, where meta-position substituents are crucial for potency. Procure to directly compare with the known meta-carboxyl analog (CK2 IC50 1.9 µM, GSK3β IC50 0.67 µM) and evaluate the sulfone bioisostere. Its tetrahydrobenzothiazole scaffold introduces sp3 character to improve solubility and reduce aromatic interactions, while included CYP3A4 inhibition data (IC50 5.00 µM) enables prospective ADMET profiling. Ensure batch consistency for reproducible pharmacological datasets.

Molecular Formula C15H16N2O3S2
Molecular Weight 336.42
CAS No. 896283-38-8
Cat. No. B2821428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
CAS896283-38-8
Molecular FormulaC15H16N2O3S2
Molecular Weight336.42
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CCCC3
InChIInChI=1S/C15H16N2O3S2/c1-22(19,20)11-6-4-5-10(9-11)14(18)17-15-16-12-7-2-3-8-13(12)21-15/h4-6,9H,2-3,7-8H2,1H3,(H,16,17,18)
InChIKeyQZGPTABXGDLFTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide (CAS 896283-38-8): Core Scaffold and Structural Identity for Procurement


3-(Methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide (CAS 896283-38-8) is a synthetic, small-molecule benzamide derivative characterized by a 3-methylsulfonyl substituent on the phenyl ring and a fused tetrahydrobenzo[d]thiazole moiety . This combination places it within a class of 4,5,6,7-tetrahydrobenzo[d]thiazole-based compounds actively investigated for their ability to inhibit protein kinases [1]. Its distinct molecular architecture differentiates it from simple benzothiazoles and other benzamide regioisomers, making precise chemical identity a prerequisite for reproducible pharmacological investigation.

Why Generic Substitution Fails: Substituent Position Dictates Kinase Inhibition in Tetrahydrobenzothiazole Benzamide Analogs


In the pursuit of 4,5,6,7-tetrahydrobenzo[d]thiazole-based kinase inhibitors, the position of functional groups on the phenyl ring is not a minor variation but a primary determinant of biological activity. A structure–activity relationship (SAR) study on dual CK2/GSK3β inhibitors explicitly demonstrated that a substituent at the meta position is critical for potent dual kinase inhibition [1]. Therefore, regioisomeric analogs such as the ortho-substituted (2-methylsulfonyl, CAS 851899-80-4) or para-substituted (4-methylsulfonyl) benzamide variants are likely to exhibit profoundly different—and potentially diminished—target engagement. Substituting any of these positional isomers without quantitative evidence of equivalent biochemical activity risks experimental failure, false-negative results, or irreproducible pharmacological datasets.

Quantitative Evidence Guide: Direct Comparator Data for Informed Procurement of CAS 896283-38-8


Meta-Substitution is Essential for Dual CK2/GSK3β Inhibition: A Class-Level Mandate

Within the 4,5,6,7-tetrahydrobenzo[d]thiazole chemotype, SAR analysis identified that a substituent at the meta position of the phenyl ring is critical for achieving dual kinase inhibitory activity against CK2 and GSK3β [1]. The lead compound 1g, which possesses a carboxyl group at this meta position, exhibited IC50 values of 1.9 µM against CK2 and 0.67 µM against GSK3β [1]. The 3-methylsulfonyl derivative (target compound) presents an isosteric substituent at the same crucial meta locus, making it a structurally and pharmacologically justified candidate for programs pursuing dual CK2/GSK3β blockade. In contrast, the 2-position (ortho) analog (CAS 851899-80-4) and the 4-position (para) analog lack this essential geometric alignment and, based on this SAR insight, are predicted to have substantially reduced dual kinase inhibition.

Dual Kinase Inhibition CK2 GSK3β

CYP3A4 Inhibitory Potential: A Safety Signal from Primary Screening Data

A preliminary screening entry in BindingDB (BDBM50582077) reports that this compound inhibits human CYP3A4 with an IC50 of 5.00 µM in a human liver microsome assay [1]. While this assay represents a single concentration screen rather than a full inhibition curve, it provides an early signal for a potential drug–drug interaction liability. For procurement decisions, this data point flags the compound as a candidate requiring ADMET profiling if used in cell-based assays, and differentiates it from structural analogs lacking any early safety data.

Drug Metabolism CYP450 Inhibition Drug–Drug Interactions

Molecular Architecture Contrasts with Simple Benzothiazole Series: Scaffold-specific Differentiation

A distinct compound class, the methylsulfonyl benzothiazoles (MSBT) series, was investigated for antimicrobial and anticancer activity [1]. The MSBT scaffold is based on a planar benzothiazole core. The target compound, in contrast, features a saturated 4,5,6,7-tetrahydrobenzo[d]thiazole ring system . This saturated ring introduces conformational flexibility and potentially distinct pharmacokinetic properties, compared to the rigid, planar benzothiazole series. For procurement, this structural difference justifies selecting the tetrahydro derivative when seeking a non-planar, sp3-enriched scaffold for lead optimization strategies.

Chemical Scaffold Comparison Tetrahydrobenzothiazole Benzothiazole

Lack of Independent Target Annotation Limits Universal Utility

A critical review of the scientific literature reveals that, unlike its close analog 1g (meta-COOH) which is explicitly annotated as a dual CK2/GSK3β inhibitor [1], the meta-methylsulfonyl compound (CAS 896283-38-8) has not been the subject of a dedicated, peer-reviewed kinase selectivity panel. While vendor annotations suggest CK2 and GSK3β interaction , the absence of direct, peer-reviewed IC50 values against these kinases means that general utility is unproven, and the SAR insight from the carboxylate analog serves only as a class-level inference. This lack of data, while a limitation, differentiates this compound from fully validated chemical probes and should be a key factor in selection and procurement risk assessment.

Knowledge Gap Risk Management Target Selectivity

Validated Application Scenarios for CAS 896283-38-8 Based on Quantified Evidence


Early-Stage Dual Kinase Lead Generation Campaigns Targeting CK2/GSK3β

For medicinal chemistry groups developing dual CK2/GSK3β inhibitors to prevent cooperative PTEN tumor suppressor deactivation, this compound serves as a valuable SAR probe to evaluate the role of a meta-sulfonyl group. The established class-level SAR indicates meta-substitution is critical for potency [1]. Procuring this compound allows direct comparison with the known meta-carboxyl analog (1g, CK2 IC50 1.9 µM; GSK3β IC50 0.67 µM) to establish a structure–activity relationship for the sulfone bioisostere.

Scaffold-Hopping from Benzothiazole to Saturated Tetrahydrobenzothiazole Series

Research teams optimizing lead compounds from the benzothiazole sulfone class (e.g., MSBT-07, MSBT-12, reported HeLa GI50 <0.1 µM [1]) can procure CAS 896283-38-8 to assess the impact of scaffold saturation. The tetrahydrobenzothiazole core introduces sp3 character and conformational flexibility, which may improve physicochemical properties such as aqueous solubility and reduce aromatic ring interactions, key objectives in lead optimization [2].

ADMET Risk Assessment and Preliminary Safety Profiling

Based on the available CYP3A4 inhibition data point (BindingDB BDBM50582077, IC50 5.00 µM [1]), research groups conducting cellular efficacy assays can use this compound to prospectively account for and mitigate potential CYP450-mediated off-target effects. Procuring this compound for include in a panel alongside controls allows for the generation of head-to-head ADMET data against its regioisomeric analogs, for which no CYP inhibition data currently exists.

Quote Request

Request a Quote for 3-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.